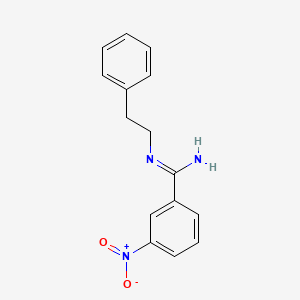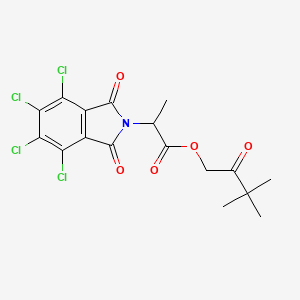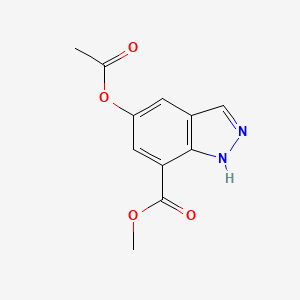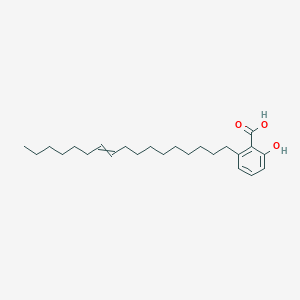
3-nitro-N-(2-phenylethyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-(2-feniletil)bencenocarboximida es un compuesto orgánico con la fórmula molecular C15H15N3O2. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos, incluyendo química, biología y medicina. Se caracteriza por la presencia de un grupo nitro, un grupo feniletil y una unidad bencenocarboximida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-nitro-N-(2-feniletil)bencenocarboximida típicamente involucra la nitración de N-(2-feniletil)bencenocarboximida. Esto se puede lograr utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico bajo condiciones controladas de temperatura. La reacción es exotérmica y requiere un monitoreo cuidadoso para evitar el sobrecalentamiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar un proceso de nitración similar pero a mayor escala. El uso de reactores de flujo continuo puede ayudar a mantener las condiciones de reacción y mejorar el rendimiento. Además, pueden emplearse pasos de purificación como la recristalización o la cromatografía para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-nitro-N-(2-feniletil)bencenocarboximida puede sufrir diversas reacciones químicas, incluyendo:
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o utilizando reductores químicos como el cloruro de estaño(II).
Sustitución: El compuesto puede participar en reacciones de sustitución aromática nucleófila, donde el grupo nitro puede ser reemplazado por otros nucleófilos bajo condiciones apropiadas.
Oxidación: Aunque menos común, el compuesto puede sufrir reacciones de oxidación, potencialmente conduciendo a la formación de nitroso u otros derivados oxidados.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno con paladio sobre carbono, cloruro de estaño(II) en ácido clorhídrico.
Sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Principales Productos Formados
Reducción: 3-amino-N-(2-feniletil)bencenocarboximida.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: Derivados oxidados como compuestos nitroso.
Aplicaciones Científicas De Investigación
3-nitro-N-(2-feniletil)bencenocarboximida tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas. También puede servir como compuesto modelo para estudiar reacciones de nitración y reducción.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-nitro-N-(2-feniletil)bencenocarboximida depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, potencialmente conduciendo a efectos citotóxicos.
Comparación Con Compuestos Similares
Compuestos Similares
3-nitro-N-(2-feniletil)benzamida: Estructura similar pero con un grupo amida en lugar de un grupo carboximida.
3-nitro-N-(2-feniletil)anilina: Contiene un grupo anilina en lugar de un grupo carboximida.
3-nitro-N-(2-feniletil)bencensulfonamida: Presenta un grupo sulfonamida en lugar de un grupo carboximida.
Singularidad
3-nitro-N-(2-feniletil)bencenocarboximida es única debido a su combinación específica de grupos funcionales, que confieren reactividad química distinta y posible actividad biológica. La presencia del grupo nitro permite diversas transformaciones químicas, mientras que los grupos feniletil y bencenocarboximida contribuyen a su estabilidad general y posibles interacciones con objetivos biológicos.
Propiedades
Fórmula molecular |
C15H15N3O2 |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
3-nitro-N'-(2-phenylethyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H15N3O2/c16-15(13-7-4-8-14(11-13)18(19)20)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,16,17) |
Clave InChI |
MTRODWXICACOGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate](/img/structure/B12465800.png)
![2-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B12465808.png)



![2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12465839.png)
![N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12465843.png)
![1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one](/img/structure/B12465844.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B12465849.png)
![4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B12465857.png)

![1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone](/img/structure/B12465863.png)
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12465875.png)
